

# Technical Support Center: Troubleshooting Cyclization in Indole Derivative Synthesis

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *1,6-Diethyl-1H-indole-2-carboxylic acid*

CAS No.: *1240570-70-0*

Cat. No.: *B6362142*

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the cyclization step, a critical phase in forming the indole scaffold. Indole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.<sup>[1]</sup> However, their synthesis, particularly the ring-closing cyclization, is often fraught with challenges ranging from low yields to unexpected side reactions.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. As your virtual Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

## Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][2][3] Despite its prevalence, it is highly sensitive to substrate and reaction conditions.[1][4]

## Frequently Asked Questions (Fischer Indole Synthesis)

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the primary causes?

This is a common issue that can usually be traced back to one of four areas: electronic effects of substituents, steric hindrance, inappropriate catalyst choice, or suboptimal reaction conditions.[4]

- **Substituent Effects:** The electronic nature of your starting materials is critical. Electron-donating groups (EDGs) on the carbonyl-containing substrate can over-stabilize a key enehydrazine intermediate.[5] This stabilization can lower the activation energy for a competing N-N bond cleavage pathway, leading to byproducts like aniline derivatives instead of the desired[6][6]-sigmatropic rearrangement required for cyclization.[4][5][7] This is a well-documented reason for the failure in synthesizing 3-aminoindoles via the Fischer method.[5][7]
- **Steric Hindrance:** Bulky substituents on either the arylhydrazine or the carbonyl compound can physically impede the necessary conformational changes for the key rearrangement and cyclization steps.[4]
- **Inappropriate Acid Catalyst:** The choice and concentration of the acid catalyst are paramount and often require empirical optimization.[4][8] Both Brønsted acids (e.g., H<sub>2</sub>SO<sub>4</sub>, HCl, PPA) and Lewis acids (e.g., ZnCl<sub>2</sub>, BF<sub>3</sub>) are used, and their effectiveness varies greatly depending on the substrate.[2][6][9]
- **Reaction Conditions:** The reaction is highly sensitive to temperature and time.[1][4] Insufficient heat may prevent the reaction from overcoming the activation energy of the sigmatropic rearrangement, while excessive heat can lead to decomposition and side reactions.

Q2: I'm using an unsymmetrical ketone and obtaining a mixture of two indole regioisomers. How can I control the selectivity?

This is an expected outcome when using unsymmetrical ketones like methyl ethyl ketone. The issue arises from the non-selective formation of the two possible enamine (or 'ene-hydrazone') intermediates, which then undergo rearrangement and cyclization.[10]

- Mechanism of Isomer Formation: Enolization of the hydrazone can occur on either side of the carbonyl group. Each enamine leads to a different[6][6]-sigmatropic rearrangement and, ultimately, a different regioisomeric indole product.[10]
- Controlling Selectivity:
  - Steric Control: For many simple alkyl methyl ketones, the major product arises from the enolization of the less sterically hindered methyl group.[10]
  - Acid Catalyst and Concentration: The selectivity is highly dependent on the acid catalyst. Weaker acids may decrease selectivity.[10] Conversely, the choice of acid can dramatically influence the product ratio. For example, studies have shown that varying the concentration of phosphoric acid can shift the major product from one isomer to the other. [11] A systematic screen of acid catalysts and concentrations is the most effective approach to optimize regioselectivity.

Q3: My reaction mixture is messy, showing multiple spots on TLC, and the crude product is difficult to purify. What are the likely side reactions?

A messy reaction is often a sign that reaction conditions are too harsh or that substrates are prone to competing reaction pathways.

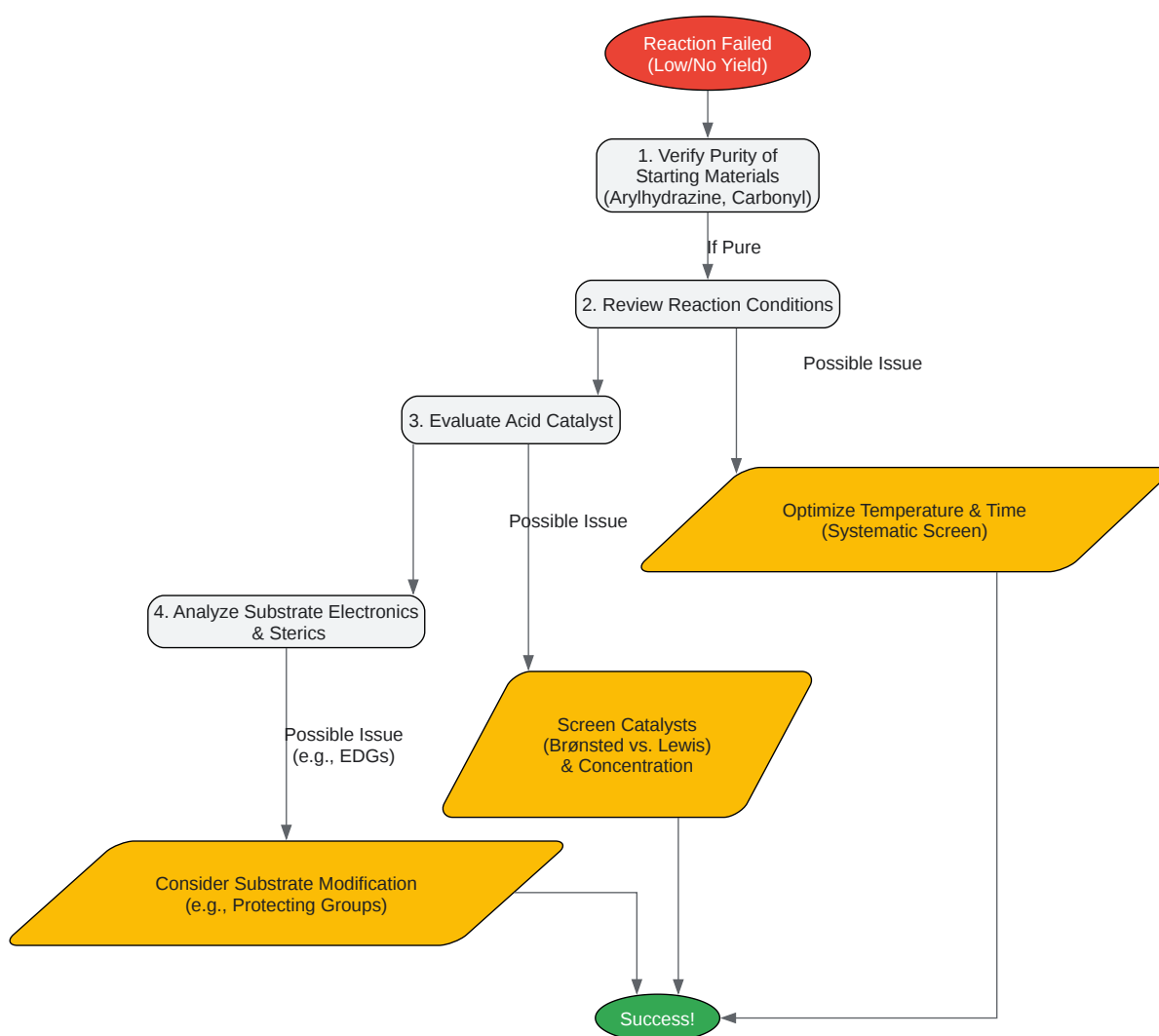
- N-N Bond Cleavage: As discussed in Q1, this is a major competing pathway, especially with electron-rich substrates, leading to byproducts such as aniline and imines.[4][5]
- Aldol Condensation: The acidic conditions can easily promote the self-condensation of the starting aldehyde or ketone, particularly if it is enolizable.[10]
- Friedel-Crafts Type Reactions: Strong acids can catalyze unwanted electrophilic aromatic substitution reactions if other aromatic rings are present in your substrates.[10]

- Polymerization: Indole itself is a weak base and can polymerize in the presence of strong acids.[\[1\]](#)

To mitigate these issues, consider lowering the reaction temperature, reducing the reaction time, or screening for a milder acid catalyst.

## Troubleshooting Workflow: Failed Fischer Indole Synthesis

If your reaction fails, a structured approach is necessary. The following workflow can help diagnose the issue.



[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting a failed Fischer indole synthesis.

## Section 2: The Bischler-Möhlau Indole Synthesis

This method produces 2-aryl-indoles by reacting an  $\alpha$ -bromo-acetophenone with an excess of aniline.<sup>[12][13]</sup> It is notorious for requiring harsh conditions and often results in poor yields and unpredictable regioselectivity.<sup>[4][12]</sup>

### Frequently Asked Questions (Bischler-Möhlau Synthesis)

Q4: My Bischler-Möhlau synthesis has a very low yield and seems uncontrollable. How can I improve this?

You are encountering the classic drawbacks of this synthesis.<sup>[12][13]</sup> The harsh conditions (often high temperatures) required to drive the electrophilic cyclization can lead to significant byproduct formation.<sup>[4][13]</sup>

- Mechanism Insight: The reaction proceeds through the formation of an  $\alpha$ -arylamino-ketone intermediate, which then requires a second equivalent of aniline to facilitate the cyclization and aromatization steps.<sup>[12][13][14]</sup>
- Strategies for Improvement:
  - Milder Catalysis: Recent developments have shown that using lithium bromide (LiBr) as a catalyst can promote the reaction under milder conditions, potentially improving yields and reducing byproducts.<sup>[4][13]</sup>
  - Microwave Irradiation: Employing microwave heating can dramatically reduce reaction times and, in some cases, improve yields by providing rapid, uniform heating that minimizes the formation of thermal decomposition products.<sup>[4][13]</sup>
  - Substrate Selection: Be aware that the outcome is highly dependent on the specific substrates used.<sup>[4]</sup> Minor changes in the substitution pattern on either the aniline or the acetophenone can significantly alter the reaction's success.

## Section 3: Palladium-Catalyzed Indole Synthesis

Modern palladium-catalyzed methods, such as the Larock, Cacchi, and Buchwald-Hartwig cyclizations, offer powerful and versatile routes to complex indoles with high functional group

tolerance.<sup>[15]</sup><sup>[16]</sup><sup>[17]</sup> However, their success hinges on the stability and activity of the palladium catalyst.

## Frequently Asked Questions (Palladium-Catalyzed Synthesis)

Q5: My palladium-catalyzed cyclization is not working (low or no conversion). What are the first things to check?

Failure in a Pd-catalyzed reaction is often due to catalyst deactivation or suboptimal reaction parameters.

- **Inert Atmosphere:** The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Failure to do so is a primary cause of catalyst oxidation and deactivation.<sup>[18]</sup>
- **Solvent and Reagent Purity:** Trace impurities (especially water or oxygen) in your solvent or reagents can kill the catalyst. Use anhydrous, degassed solvents.
- **Catalyst and Ligand Choice:** Not all Pd sources and ligands are equal. The choice of ligand is crucial for stabilizing the catalyst and facilitating the key steps of the catalytic cycle (e.g., oxidative addition, reductive elimination). If one ligand fails, screen others (e.g., phosphine-based ligands like PPh<sub>3</sub>, dppe, or specialized biaryl phosphine ligands).
- **Temperature:** The activation energy for the catalytic cycle can be high. However, excessively high temperatures can lead to catalyst decomposition.<sup>[18]</sup><sup>[19]</sup> A systematic temperature screen is recommended. For some reactions, lowering the temperature can actually improve yield by preventing catalyst degradation.<sup>[18]</sup>

## Data Summary: Optimizing Pd-Catalyzed Reactions

The optimal conditions can vary significantly depending on the specific type of Pd-catalyzed indole synthesis.

Parameter	Troubleshooting Consideration	Example & Rationale
Temperature	Too low: slow/no reaction. Too high: catalyst decomposition.	For a one-pot Sonogashira coupling/cyclization, 110°C was found to be effective. <sup>[19]</sup> For reductive cyclizations, a screen might be needed from 60°C to 140°C. <sup>[18][19]</sup>
Solvent	Polarity and coordinating ability affect catalyst stability and solubility.	DMF, THF, dioxane, and toluene are common solvents. The choice can impact which step in the catalytic cycle is rate-limiting. <sup>[18][20]</sup>
Base	Required in many cyclizations to neutralize acid byproducts or deprotonate precursors.	Inorganic bases like K <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , or organic bases like Et <sub>3</sub> N are common. The strength and solubility of the base are critical. <sup>[15]</sup>
Ligand	Stabilizes the Pd center and influences reactivity and selectivity.	PPh <sub>3</sub> is a common, inexpensive ligand. For more challenging transformations, more complex ligands like (R,R)-QuinoxP* may be required to promote key steps like transmetalation. <sup>[15]</sup>

## Section 4: General Troubleshooting & Protocols

Q6: My starting materials or product contain sensitive functional groups. How can I prevent unwanted side reactions?

Protecting groups are essential tools to temporarily mask reactive functionalities that are incompatible with the reaction conditions.

- Indole N-H Protection: The indole N-H is acidic and nucleophilic, which can lead to side reactions. Common protecting groups include:
  - Boc (tert-butyloxycarbonyl): Easily introduced with Boc<sub>2</sub>O and removed under mild acidic or basic conditions. It is electron-withdrawing, which can deactivate the indole ring toward certain electrophilic reactions but also enhances stability.[21]
  - Tosyl (Ts): A robust, electron-withdrawing group that is stable to many conditions but requires harsher methods for removal.[4]
  - SEM (2-(trimethylsilyl)ethoxymethyl): Removed with fluoride sources, offering orthogonal deprotection.[4]
  - Pivaloyl: A sterically bulky group that can protect both the N-1 and C-2 positions but is notoriously difficult to remove.[22]
- Orthogonal Protection Strategy: When multiple protecting groups are needed, an orthogonal set is ideal. This means each group can be removed with specific reagents that do not affect the others.[23]

Q7: My final indole derivative is impure and difficult to purify. What are some effective purification strategies?

Purification of indole derivatives can be challenging due to their similar polarities and potential for degradation on silica gel.

- Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity, though it can sometimes lead to low recovery.[24]
- Column Chromatography:
  - Eluent System: Standard systems like ethyl acetate/hexane are a good starting point. If separation is poor, consider adding a small amount of a more polar solvent like methanol or a base like triethylamine (TEA) to reduce tailing if your compound is basic.[25]
  - Stationary Phase: If your compound is acid-sensitive, consider using deactivated or neutral silica gel. For very challenging separations, reverse-phase (C18) chromatography

may be effective.[25]

- Extraction: Liquid-liquid extraction can be a powerful first-pass purification step. Crude indole can be dissolved in a water-immiscible organic solvent and washed with an aqueous medium to partition impurities.[24][26]

## Experimental Protocol: General Fischer Indole Synthesis

This protocol provides a general starting point; specific conditions must be optimized for your substrates.

- Hydrazone Formation (Optional but Recommended):
  - In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the ketone/aldehyde (1.05 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
  - Stir the mixture at room temperature or with gentle heating until TLC analysis shows complete consumption of the limiting reagent. The hydrazone may precipitate and can be isolated by filtration.
- Cyclization:
  - Add the pre-formed hydrazone (or the crude reaction mixture from step 1) to the reaction vessel.
  - Carefully add the acid catalyst (e.g., polyphosphoric acid,  $ZnCl_2$ , or a solution of  $H_2SO_4$  in ethanol).[10] The amount and type of acid must be optimized.
  - Heat the mixture under an inert atmosphere (e.g., Nitrogen) to the optimized temperature (typically reflux) for several hours (e.g., 2-4 hours), monitoring by TLC.[10]
- Workup:
  - Cool the reaction mixture to room temperature.
  - Carefully quench the reaction by pouring it over ice and neutralizing the excess acid with a suitable base (e.g., saturated aqueous  $NaHCO_3$  or NaOH solution).[10]

- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purification:
  - Purify the crude product by column chromatography or recrystallization as determined by the product's properties.

## References

- Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 15, 2026, from [[Link](#)]
- Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. *Journal of Organic Chemistry*, 74(23), 9222–9224. Available from [[Link](#)]
- *Journal of the Chemical Society B: Physical Organic*. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing. Available from [[Link](#)]
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved February 15, 2026, from [[Link](#)]
- SciSpace. (2009). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. Retrieved February 15, 2026, from [[Link](#)]
- Organic Chemistry Portal. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Retrieved February 15, 2026, from [[Link](#)]
- Hughes, D. L., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. *Journal of the American Chemical Society*, 133(15), 5744–5747. Available from [[Link](#)]
- PubMed. (1976). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved February 15, 2026, from [[Link](#)]

- PubMed. (2000). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Retrieved February 15, 2026, from [\[Link\]](#)
- Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved February 15, 2026, from [\[Link\]](#)
- University of Wisconsin. (n.d.). Protecting Groups. Retrieved February 15, 2026, from [\[Link\]](#)
- Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved February 15, 2026, from [\[Link\]](#)
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved February 15, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (2021). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolanyl compounds. Retrieved February 15, 2026, from [\[Link\]](#)
- Wikipedia. (n.d.). Sigmatropic reaction. Retrieved February 15, 2026, from [\[Link\]](#)
- SynArchive. (2024). Protection of Indole by Aminoal. Retrieved February 15, 2026, from [\[Link\]](#)
- MDPI. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved February 15, 2026, from [\[Link\]](#)
- American Chemical Society Publications. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved February 15, 2026, from [\[Link\]](#)
- PapersFlow. (2026). Indole Synthesis via Cyclization Strategies Research Guide. Retrieved February 15, 2026, from [\[Link\]](#)
- Reddit. (2021). Problems with Fischer indole synthesis : r/Chempros. Retrieved February 15, 2026, from [\[Link\]](#)
- Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved February 15, 2026, from [\[Link\]](#)

- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
- MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved February 15, 2026, from [\[Link\]](#)
- ResearchGate. (2021). Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole. Retrieved February 15, 2026, from [\[Link\]](#)
- MDPI. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Retrieved February 15, 2026, from [\[Link\]](#)
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved February 15, 2026, from [\[Link\]](#)
- ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved February 15, 2026, from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 15, 2026, from [\[Link\]](#)
- American Chemical Society Publications. (2002). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Retrieved February 15, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (2011). Directed Oxidative Cyclizations to C2- or C4-Positions of Indole: Efficient Construction of the Bicyclo[4.3.1]Decane Core of Welwitindolinones. Retrieved February 15, 2026, from [\[Link\]](#)
- PubMed. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Möhlau Conditions. Retrieved February 15, 2026, from [\[Link\]](#)
- chemurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved February 15, 2026, from [\[Link\]](#)
- SlidePlayer. (n.d.). Synthesis and Chemistry of Indole. Retrieved February 15, 2026, from [\[Link\]](#)

- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved February 15, 2026, from [[Link](#)]
- Organic Chemistry Portal. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Retrieved February 15, 2026, from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. [scienceinfo.com](https://scienceinfo.com) [[scienceinfo.com](https://scienceinfo.com)]
2. [Fischer indole synthesis - Wikipedia](https://en.wikipedia.org/wiki/Fischer_indole_synthesis) [[en.wikipedia.org](https://en.wikipedia.org)]
3. [Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances \(RSC Publishing\) DOI:10.1039/C7RA10716A](https://pubs.rsc.org) [[pubs.rsc.org](https://pubs.rsc.org)]
4. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
5. [Why Do Some Fischer Indolizations Fail? - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
6. [alfa-chemistry.com](https://alfa-chemistry.com) [[alfa-chemistry.com](https://alfa-chemistry.com)]
7. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
8. [chemistry.stackexchange.com](https://chemistry.stackexchange.com) [[chemistry.stackexchange.com](https://chemistry.stackexchange.com)]
9. [Sigmatropic reaction - Wikipedia](https://en.wikipedia.org/wiki/Sigmatropic_reaction) [[en.wikipedia.org](https://en.wikipedia.org)]
10. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
11. [Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic \(RSC Publishing\)](https://pubs.rsc.org) [[pubs.rsc.org](https://pubs.rsc.org)]
12. [Bischler–Möhlau indole synthesis - Wikipedia](https://en.wikipedia.org/wiki/Bischler-Möhlau_indole_synthesis) [[en.wikipedia.org](https://en.wikipedia.org)]
13. [Bischler-Möhlau\\_indole\\_synthesis](https://chemeurope.com) [[chemeurope.com](https://chemeurope.com)]
14. [Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Möhlau Conditions - PubMed](https://pubmed.ncbi.nlm.nih.gov) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
15. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
16. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]

- [17. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [18. benchchem.com \[benchchem.com\]](https://benchchem.com)
- [19. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [20. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [21. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [22. mdpi.org \[mdpi.org\]](https://mdpi.org)
- [23. snyder-group.uchicago.edu \[snyder-group.uchicago.edu\]](https://snyder-group.uchicago.edu)
- [24. US5085991A - Process of preparing purified aqueous indole solution - Google Patents \[patents.google.com\]](https://patents.google.com)
- [25. reddit.com \[reddit.com\]](https://reddit.com)
- [26. mdpi.com \[mdpi.com\]](https://mdpi.com)
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Cyclization in Indole Derivative Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6362142/docs#technical-support-center-troubleshooting-cyclization-in-indole-derivative-synthesis\]](https://www.benchchem.com/product/b6362142/docs#technical-support-center-troubleshooting-cyclization-in-indole-derivative-synthesis)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)